molecular formula C18H27N3O5 B2677703 methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate CAS No. 1014104-49-4

methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate

Cat. No.: B2677703
CAS No.: 1014104-49-4
M. Wt: 365.43
InChI Key: MQSOJQYIEJLBBU-AWEZNQCLSA-N
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Description

Methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions

Preparation Methods

The synthesis of methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate typically involves multiple steps, starting with the protection of the amine group using the Boc group. The general synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate undergoes various chemical reactions, including:

Common reagents used in these reactions include TFA, HCl, and various nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing the compound to selectively interact with its target without undergoing unwanted side reactions. Upon deprotection, the active amine group can form covalent bonds with the target, leading to inhibition or activation of the target’s function .

Comparison with Similar Compounds

Methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its phenylalanine moiety, which provides specific interactions with aromatic residues in proteins and enzymes, making it valuable for certain biochemical applications .

Properties

IUPAC Name

methyl (2S)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5/c1-18(2,3)26-17(24)20-11-10-19-16(23)21-14(15(22)25-4)12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,20,24)(H2,19,21,23)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSOJQYIEJLBBU-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)NC(CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCNC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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